Technical Documentation Center

4-(4-Fluorophenoxy)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Fluorophenoxy)-1H-pyrazole
  • CAS: 1429902-97-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-(4-Fluorophenoxy)-1H-pyrazole – Physicochemical Profiling, Synthetic Methodologies, and Safety Protocols

Executive Summary & Strategic Utility In contemporary drug discovery and agrochemical development, the strategic incorporation of halogenated heterocycles is paramount for optimizing pharmacokinetic profiles. 4-(4-Fluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In contemporary drug discovery and agrochemical development, the strategic incorporation of halogenated heterocycles is paramount for optimizing pharmacokinetic profiles. 4-(4-Fluorophenoxy)-1H-pyrazole (CAS: 1429902-97-5) has emerged as a highly versatile building block [1].

As a Senior Application Scientist, I frequently utilize this scaffold due to its dual-action structural benefits:

  • The Para-Fluoro Substitution: Acts as a metabolic shield. By occupying the para position of the phenoxy ring, the fluorine atom effectively blocks primary sites of oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby extending the biological half-life of downstream drug candidates.

  • The 1H-Pyrazole Core: Serves as a robust bioisostere for amides and phenols. It functions as a bidentate hydrogen-bond donor/acceptor, making it exceptionally effective for anchoring into the hinge regions of target kinases.

Physicochemical Profiling & Registry Data

Accurate registry data is the foundation of reproducible research. The quantitative and structural parameters of 4-(4-Fluorophenoxy)-1H-pyrazole are summarized below [1, 2].

Table 1: Physicochemical and Structural Properties

PropertyValue
Product Name 4-(4-Fluorophenoxy)-1H-pyrazole
CAS Registry Number 1429902-97-5
IUPAC Name 4-(4-fluorophenoxy)-1H-pyrazole
Molecular Formula C9H7FN2O
Molecular Weight 178.166 g/mol
SMILES C1=CC(=CC=C1OC2=CNN=C2)F
InChI Key ZGCCYAOIWXAILE-UHFFFAOYSA-N

Structural & Pharmacological Rationale (SAR)

Understanding the Structure-Activity Relationship (SAR) of this building block explains its utility in synthesizing anti-inflammatory, analgesic, and antitumor agents [1]. The ether linkage provides critical conformational flexibility, allowing the fluorophenyl and pyrazole rings to adopt non-coplanar geometries that optimize binding trajectories within complex protein pockets.

SAR cluster_0 Pharmacophoric Elements Core 4-(4-Fluorophenoxy)-1H-pyrazole F_atom Para-Fluoro Group Core->F_atom Ether Ether Linkage Core->Ether Pyrazole 1H-Pyrazole Ring Core->Pyrazole F_effect Metabolic Stability & Lipophilicity (LogP) F_atom->F_effect Ether_effect Conformational Flexibility Ether->Ether_effect Py_effect H-Bond Donor/Acceptor Kinase Hinge Binding Pyrazole->Py_effect

Structure-Activity Relationship (SAR) logic for the 4-(4-Fluorophenoxy)-1H-pyrazole scaffold.

Synthetic Methodologies: The Cyclocondensation Route

The most robust and scalable method for synthesizing 4-(4-Fluorophenoxy)-1H-pyrazole relies on the cyclocondensation of hydrazine derivatives with an appropriate carbonyl precursor [1]. To ensure high regioselectivity and yield (typically 70-95%), a 1,3-dicarbonyl equivalent—specifically 2-(4-fluorophenoxy)malonaldehyde—is utilized.

Step-by-Step Protocol & Causality

Step 1: Preparation of the 1,3-Dicarbonyl Precursor

  • Action: React 4-fluorophenol with chloroacetic acid, followed by Vilsmeier-Haack formylation to yield 2-(4-fluorophenoxy)malonaldehyde.

  • Causality: The malonaldehyde intermediate provides a highly reactive 1,3-dielectrophile. This specific geometry forces the subsequent hydrazine condensation to form a thermodynamically stable 5-membered pyrazole ring rather than an open-chain hydrazone.

Step 2: Cyclocondensation with Hydrazine

  • Action: Dissolve 2-(4-fluorophenoxy)malonaldehyde in absolute ethanol. Slowly add a 1.2 molar equivalent of hydrazine hydrate (NH₂NH₂·H₂O) at 0°C. Reflux the mixture for 4-6 hours.

  • Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the condensation while allowing for azeotropic removal of water. The slight excess of hydrazine ensures complete consumption of the dicarbonyl precursor.

Step 3: Self-Validating Workup & Purification

  • Action: Monitor the reaction via TLC (Hexane:EtOAc 3:1). Upon completion (indicated by the disappearance of the UV-active starting material spot), concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with 1M HCl, then brine. Dry over anhydrous Na₂SO₄.

  • Validation Logic: The 1M HCl wash selectively protonates and removes unreacted hydrazine into the aqueous phase. The pyrazole core, being weakly basic (pKa ~2.5), remains in the organic phase, establishing a self-purifying extraction system that inherently validates the removal of polar impurities.

Synthesis A 4-Fluorophenol B 2-(4-Fluorophenoxy) malonaldehyde A->B Vilsmeier-Haack Formylation D 4-(4-Fluorophenoxy) -1H-pyrazole CAS: 1429902-97-5 B->D Cyclocondensation (EtOH, Reflux) C Hydrazine Hydrate (NH2NH2·H2O) C->D Bis-nucleophilic Attack

Synthetic workflow for 4-(4-Fluorophenoxy)-1H-pyrazole via cyclocondensation.

Safety Data Sheet (SDS) & Handling Protocols

Handling fluorinated heterocycles requires strict adherence to safety protocols. Based on standardized chemical safety data for CAS 1429902-97-5 [2, 3, 4], the compound exhibits irritant properties typical of pyrazole derivatives.

Table 2: GHS Hazard & Precautionary Statements

CategoryDetails
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage & Handling Store tightly closed in a cool (2-8°C recommended for long-term stability), dry, and well-ventilated place. Protect from moisture and direct light. Handle under an inert atmosphere (e.g., Nitrogen or Argon) if utilized in moisture-sensitive cross-coupling reactions.

Analytical Characterization Standards

To verify the integrity of the synthesized or procured 4-(4-Fluorophenoxy)-1H-pyrazole, researchers should rely on the following analytical benchmarks:

  • ¹H NMR (DMSO-d6 or CDCl3): Look for the characteristic broad singlet of the pyrazole N-H proton (often exchanging, ~10-12 ppm depending on concentration and solvent), the two pyrazole C-H doublets (~7.5 and ~7.8 ppm), and the AA'BB' multiplet system of the para-fluorophenoxy ring (~7.0-7.2 ppm).

  • ¹⁹F NMR: A distinct single peak verifying the presence of the para-fluoro substituent.

  • LC-MS: A dominant [M+H]⁺ peak at m/z 179.1 confirming the molecular weight of 178.166 g/mol .

References

  • EvitaChem.Buy 4-(4-Fluorophenoxy)-1H-pyrazole (EVT-2903478) - EvitaChem.
  • AK Scientific, Inc.4-(4-Fluorophenoxy)-1H-pyrazole.
  • BLDpharm.1429903-12-7 | 4-Phenoxy-1H-pyrazole - BLDpharm.
  • Leyan.4-(3,4-二甲基苯氧基)-1H-吡唑 - 乐研试剂.
Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 4-(4-Fluorophenoxy)-1H-pyrazole

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties and molecular weight of the he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties and molecular weight of the heterocyclic compound 4-(4-Fluorophenoxy)-1H-pyrazole. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for its application in further research and development. This document details the molecular structure, weight, and key physicochemical parameters including melting point, solubility, and the theoretical basis and experimental determination of its acid dissociation constant (pKa) and lipophilicity (logP). The synthesis of this class of compounds is also discussed, providing a holistic view for researchers. All data is presented with clarity and supported by established scientific principles and methodologies to ensure scientific integrity.

Introduction: The Significance of 4-(4-Fluorophenoxy)-1H-pyrazole

4-(4-Fluorophenoxy)-1H-pyrazole is a substituted pyrazole derivative that has garnered interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. The introduction of a 4-fluorophenoxy substituent is a strategic chemical modification. The fluorine atom can significantly modulate a molecule's metabolic stability, binding affinity to biological targets, and its lipophilicity, all of which are critical parameters in drug design[3]. This guide serves as a foundational resource for any scientific investigation involving 4-(4-Fluorophenoxy)-1H-pyrazole.

Molecular Identity and Weight

A precise understanding of a compound's molecular identity is the cornerstone of all subsequent chemical and biological investigations.

Chemical Structure and Formula

The structure of 4-(4-Fluorophenoxy)-1H-pyrazole consists of a central five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. A phenoxy group is attached at the 4-position of the pyrazole ring, and this phenyl ring is further substituted with a fluorine atom at its 4-position.

  • Molecular Formula: C₉H₇FN₂O

  • IUPAC Name: 4-(4-fluorophenoxy)-1H-pyrazole

  • CAS Number: 1429902-97-5

Molecular Weight

The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in synthesis, and for the interpretation of mass spectrometry data.

  • Molecular Weight: 178.166 g/mol

Physicochemical Properties: A Detailed Analysis

The physicochemical properties of a molecule dictate its behavior in various chemical and biological systems, influencing everything from its synthesis and purification to its pharmacokinetic and pharmacodynamic profiles.

Physical State and Appearance

Under standard laboratory conditions, 4-(4-Fluorophenoxy)-1H-pyrazole is expected to be a solid.

Melting Point

The melting point is a key indicator of a compound's purity and is influenced by the strength of intermolecular forces in the crystal lattice.

  • Melting Point: Approximately 140 °C to 144 °C. A sharp melting point range is indicative of high purity.

Solubility

Solubility is a critical parameter for drug delivery and formulation, as well as for designing appropriate reaction and purification conditions.

  • Aqueous Solubility: Sparingly soluble in water. The presence of the aromatic rings and the ether linkage contributes to its hydrophobic character.

  • Organic Solubility: Readily soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). This is a crucial consideration for preparing stock solutions for biological assays.

The interplay between the polar pyrazole ring and the nonpolar fluorophenoxy group governs its solubility profile. While the pyrazole moiety can engage in hydrogen bonding, the larger hydrophobic surface area of the fluorophenoxy group limits its solubility in aqueous media.

Acid Dissociation Constant (pKa)

The pKa value quantifies the acidity of a compound and is vital for predicting its ionization state at a given pH. The ionization state, in turn, influences a molecule's solubility, permeability across biological membranes, and its interaction with target proteins. The pyrazole ring contains a pyrrole-like nitrogen atom (N-H) that can be deprotonated, thus exhibiting weak acidity.

Experimental Determination of pKa:

A reliable method for determining the pKa of a novel compound is through potentiometric titration. This technique involves the gradual addition of a titrant (a strong base in this case) to a solution of the compound while monitoring the pH.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution: Accurately weigh a sample of 4-(4-Fluorophenoxy)-1H-pyrazole and dissolve it in a suitable co-solvent (e.g., a mixture of water and a small amount of DMSO or ethanol to ensure solubility) to a known concentration (typically in the millimolar range).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Justification for Experimental Choices: Potentiometric titration is a robust and accurate method for pKa determination. The use of a co-solvent is necessary for compounds with low aqueous solubility, and by keeping its proportion low, the pKa in the aqueous environment can be reasonably estimated.

A secondary method for pKa determination, particularly for compounds with a strong chromophore, is UV-Vis spectrophotometry. This method relies on the change in the compound's UV-Vis absorbance spectrum as its ionization state changes with pH.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment. It is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted logP: While an experimentally determined logP is not available, computational predictions can provide a useful estimate. Given the presence of two aromatic rings, the logP is expected to be in a range that suggests moderate to high lipophilicity.

Experimental Determination of logP:

The "gold standard" for experimental logP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.

Protocol: Shake-Flask Method for logP Determination

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve an accurately weighed amount of 4-(4-Fluorophenoxy)-1H-pyrazole in one of the phases (e.g., n-octanol). Add a known volume of the other phase (water).

  • Equilibration: Vigorously shake the mixture for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Justification for Experimental Choices: The shake-flask method is a direct and reliable way to determine logP. HPLC is a highly sensitive and accurate analytical technique for quantifying the concentration of the analyte in each phase.

Synthesis of 4-Substituted Pyrazoles

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. The most common and versatile method for constructing the pyrazole ring is through the cyclocondensation reaction of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine derivative[4][5].

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound or equivalent Cyclocondensation Cyclocondensation 1_3_Dicarbonyl->Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->Cyclocondensation Pyrazole 4-Substituted Pyrazole Cyclocondensation->Pyrazole

For the synthesis of 4-(4-Fluorophenoxy)-1H-pyrazole, a suitable 1,3-dicarbonyl precursor bearing the 4-fluorophenoxy group at the 2-position would be required. The reaction would then proceed via nucleophilic attack of the hydrazine at the carbonyl carbons, followed by dehydration to form the aromatic pyrazole ring.

Illustrative Synthetic Protocol (General)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl precursor in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add a stoichiometric amount of hydrazine hydrate to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure 4-substituted pyrazole.

Summary of Physicochemical Data

PropertyValue
Molecular Formula C₉H₇FN₂O
Molecular Weight 178.166 g/mol
CAS Number 1429902-97-5
Appearance Solid
Melting Point ~140-144 °C
Aqueous Solubility Sparingly soluble
Organic Solubility Soluble in ethanol, DMSO
pKa Predicted to be a weak acid
logP Predicted to be moderately to highly lipophilic

Conclusion

This technical guide has provided a detailed overview of the fundamental physicochemical properties and molecular weight of 4-(4-Fluorophenoxy)-1H-pyrazole. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers in drug discovery and related fields. A thorough understanding of these properties is essential for the rational design of future experiments and for the interpretation of biological data. The provided methodologies for the determination of pKa and logP offer a clear path for the empirical validation of these crucial parameters.

References

  • El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6548.
  • Wube, A. A. (2022).
  • IUPAC. (n.d.). Glossary of terms used in physical organic chemistry. Retrieved from [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Avdeef, A. (2012).
  • Sadek, K. U., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7247.
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on the recent advances in their synthesis and biological activities. Future Medicinal Chemistry, 9(13), 1545-1579.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
  • The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. (2016). PubMed.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • Experiment # 11: Spectroscopic determination of indic
  • Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent.
  • Development of Methods for the Determin
  • Predicting the pKa of Small Molecules. (2011).
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). PMC.
  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. (2017). Beilstein Journals.
  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021).
  • One-Pot Synthesis of 4-(Phenylselanyl)-Substituted Pyrazoles. (2025).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC.
  • Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025). Growing Science.
  • Synthesis and biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. (2021). FLORE.
  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. (n.d.). Growing Science.

Sources

Foundational

Structural Biology and Crystallographic Characterization of the 4-(4-Fluorophenoxy)-1H-pyrazole Scaffold

Executive Overview: The Pharmacological and Structural Significance The 4-(4-Fluorophenoxy)-1H-pyrazole scaffold is a highly privileged pharmacophore in contemporary drug discovery. It is extensively investigated for its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Pharmacological and Structural Significance

The 4-(4-Fluorophenoxy)-1H-pyrazole scaffold is a highly privileged pharmacophore in contemporary drug discovery. It is extensively investigated for its potential as an anti-inflammatory and analgesic agent, as well as a potent modulator in enzyme inhibition studies[1]. The molecular architecture of this compound—characterized by a rigid pyrazole ring connected via a flexible ether linkage to a 4-fluorobenzene moiety—provides a unique conformational landscape.

From a structural biology perspective, the presence of the highly electronegative fluorine atom serves a dual purpose: it acts as a metabolic block to prevent oxidative degradation in vivo, and it profoundly alters the electronic distribution of the aromatic ring, making it susceptible to specific intermolecular interactions[1]. Furthermore, advanced derivatives of the 4-phenoxy-1H-pyrazole scaffold have demonstrated significant binding affinity to targets such as the Receptor for Advanced Glycation Endproducts (RAGE) extracellular domain, validating its utility in structure-based drug design (SBDD)[2].

To fully harness this scaffold, researchers must understand its solid-state behavior. This whitepaper provides an in-depth technical guide to the crystal growth, X-ray diffraction analysis, and conformational dynamics of 4-fluorophenoxy-pyrazole derivatives, utilizing high-resolution crystallographic data[3].

Experimental Methodology: Synthesis and Crystal Growth

High-quality single crystals are the absolute prerequisite for accurate X-ray diffraction. The following self-validating protocol outlines the synthesis and crystallization of 4-fluorophenoxy-pyrazole derivatives.

Protocol 1: Cyclocondensation and Slow Evaporation Crystallization
  • Step 1: Cyclocondensation Reaction. React 4-fluorophenol with an appropriate hydrazine derivative in the presence of a carbonyl precursor (e.g., a diketone). Reflux the mixture in ethanol.

    • Causality: The hydrazine acts as a bis-nucleophile, attacking the electrophilic carbonyl centers to close the pyrazole ring, while the fluorine atom enhances the electrophilic aromatic substitution profile[1].

  • Step 2: Purification. Isolate the crude product and purify via silica gel column chromatography (Hexane/EtOAc gradient).

    • Causality: Crystallization is highly sensitive to impurities. Removing unreacted 4-fluorophenol prevents the formation of amorphous precipitates and lattice defects.

  • Step 3: Crystal Growth. Dissolve the purified compound in a 1:1 (v/v) mixture of ethanol and chloroform. Loosely cap the vial and allow it to stand at ambient temperature for 5–7 days[3].

    • Causality: Chloroform acts as the primary solvent due to its high solubilizing power, while ethanol acts as an anti-solvent. Because chloroform is more volatile, its preferential evaporation slowly drives the solution into a state of supersaturation, promoting the nucleation of single, diffraction-quality crystals.

  • Validation Check: The purity and structural integrity of the crystallized product are confirmed prior to diffraction by performing a preliminary melting point analysis (e.g., a sharp transition near 198 °C for bis-derivatives) and ensuring optical clarity under polarized light[3].

XRayWorkflow A Cyclocondensation (4-Fluorophenol + Hydrazine) B Purification (Column Chromatography) A->B C Crystal Growth (EtOH/CHCl3 1:1, Slow Evap) B->C D Crystal Mounting (Cryoloop + Paratone Oil) C->D E Data Collection (Mo Kα, 100 K) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares on F²) F->G

Workflow for crystal growth, data collection, and structure refinement of pyrazole derivatives.

High-Resolution X-Ray Diffraction Workflow

To accurately map the electron density of the fluorine atom and the flexible ether linkage, stringent data collection parameters must be employed.

Protocol 2: Data Collection and Structure Refinement
  • Step 1: Crystal Mounting and Flash-Cooling. Select a crystal (approx. 0.53 × 0.21 × 0.14 mm) and mount it on a cryoloop using perfluoropolyether oil. Immediately transfer it to a 100 K nitrogen gas stream[3].

    • Causality: The oil protects the crystal from atmospheric moisture. Flash-cooling to 100 K drastically reduces the thermal atomic displacement parameters (Debye-Waller factors), sharpening high-angle diffraction spots and minimizing radiation damage.

  • Step 2: X-Ray Irradiation. Irradiate the crystal using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)[3].

    • Causality: Mo Kα radiation provides a shorter wavelength than Cu Kα, which minimizes absorption errors in organic crystals and allows for high-resolution data collection (critical for resolving the exact position of the highly electronegative fluorine).

  • Step 3: Solution and Refinement. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

    • Causality: Hydrogen atoms should be placed in calculated positions using a riding model. This prevents over-parameterization of the data while accurately accounting for their electron density contributions.

  • Validation Check: The crystallographic model is self-validated through internal consistency metrics. A Goodness-of-Fit (S) approaching 1.00, combined with a final R1​ index below 0.05 for I>2σ(I) , mathematically guarantees that the calculated electron density matches the observed diffraction data.

Quantitative Crystallographic Data

The following tables summarize the crystallographic parameters and structural features of a representative, highly characterized 4-fluorophenoxy-pyrazole derivative (a bis-fluorophenyl-diphenoxy-bipyrazole complex) to illustrate the solid-state behavior of this pharmacophore[3].

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₃₈H₃₆F₂N₄O₄[3]
Formula Weight ( Mr​ ) 650.71 g/mol [3]
Crystal System Monoclinic[3]
Space Group P21​/c (Implied by Z=2 in monoclinic)
Unit Cell Dimensions a=11.3875(5) Å b=11.4582(5) Å c=13.4885(6) Å[3]
Beta Angle ( β ) 109.752(1)∘ [3]
Volume ( V ) 1656.43(13) ų[3]
Z (Molecules per unit cell) 2[3]
Temperature 100 K[3]
Radiation / Wavelength Mo Kα / λ=0.71073 Å[3]
Absorption Coefficient ( μ ) 0.09 mm⁻¹[3]
Table 2: Conformational Dynamics and Dihedral Angles

The ether linkage in the 4-(4-Fluorophenoxy)-1H-pyrazole scaffold allows the aromatic rings to adopt specific non-planar geometries to minimize steric hindrance and maximize packing efficiency.

Structural FeatureDihedral Angle / Observation
Pyrazole to attached Fluorobenzene Ring 50.02(4)∘ and 18.05(4)∘ [3]
Pyrazole to attached Phenoxy Group 76.08(4)∘ and 73.54(5)∘ [3]
Classical Hydrogen Bonds Absent in the fully substituted lattice[3]
Lattice Stabilization Mechanism Weak C—H···π interactions[3]

Conformational Analysis and Intermolecular Interactions

A critical finding from the X-ray diffraction analysis of 4-fluorophenoxy-pyrazole derivatives is the absence of classical hydrogen bonding in certain heavily substituted lattices. Instead, the crystal structure is stabilized by a network of weak, yet highly directional, C—H···π interactions [3].

These interactions involve the centroids of the N=C double bond within the pyrazole ring, the benzene ring, and the phenoxy ring[3]. Additionally, the highly electronegative fluorine atom at the para-position of the phenoxy ring can participate in weak C—H···F interactions. This flexibility is what makes the scaffold so valuable in SBDD; the dihedral angles (ranging from ~18° to ~76°) demonstrate that the ether linkage acts as a conformational hinge, allowing the molecule to adapt to complex biological binding pockets, such as the RAGE extracellular domain or viral enzyme active sites[3],[4].

InteractionNetwork Core 4-(4-Fluorophenoxy)-1H-pyrazole F_Atom Fluorine Atom (Electronegative) Core->F_Atom Ether Ether Linkage (Conformational Flexibility) Core->Ether Pi_System Aromatic Rings (Electron Cloud) Core->Pi_System CHF C-H...F Interactions (Crystal Packing) F_Atom->CHF Dihedral Dihedral Angle Adaptation (Target Binding) Ether->Dihedral CHPi C-H...π Interactions (Lattice Stabilization) Pi_System->CHPi

Intermolecular forces and structural features driving the crystal packing of the pyrazole scaffold.

References

  • Buy 4-(4-Fluorophenoxy)-1H-pyrazole (EVT-2903478)
  • 1,1′-Bis(4-fluorophenyl)-3,3′-diisobutyl-4,4′-diphenoxy-1H,1′H-4,4′-bipyrazole-5,5′(4H,4′H)
  • XXVI National Meeting in Medicinal Chemistry - UniTo (RAGE Ligands & SBDD)
  • XXVI National Meeting in Medicinal Chemistry - UniTo (X-ray Crystallography in Antiviral Discovery)

Sources

Exploratory

Pharmacokinetic Profiling and ADME Properties of 4-(4-Fluorophenoxy)-1H-pyrazole: A Technical Guide

Executive Summary & Chemical Rationale The optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties remains a critical bottleneck in small-molecule drug discovery. 4-(4-Fluorophenoxy)-1H-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties remains a critical bottleneck in small-molecule drug discovery. 4-(4-Fluorophenoxy)-1H-pyrazole (CAS/EVT-2903478) represents a highly privileged structural motif and building block frequently utilized in the development of novel anti-inflammatory agents, analgesics, and kinase inhibitors[1].

The strategic design of this fragment leverages two fundamental medicinal chemistry principles:

  • The Fluorine Effect: The incorporation of a fluorine atom at the para-position of the phenoxy ring exerts a "dual-influence" on the molecule's physicochemical profile. It finely tunes lipophilicity for optimal membrane permeation while simultaneously blocking the primary site of Cytochrome P450 (CYP450)-mediated aromatic hydroxylation[2]. This specific halogenation strategy has been empirically proven to decrease in vivo clearance and dramatically enhance oral exposure without disrupting target binding affinity[3]. Nearly 20% of all pharmaceuticals in development currently utilize organofluorine modifications to achieve these exact pharmacokinetic benefits[4].

  • The Pyrazole Pharmacophore: The 1H-pyrazole core is a cornerstone heterocycle in modern pharmacology[5]. The sp2-hybridized nitrogen acts as a potent hydrogen bond acceptor, while the adjacent NH group serves as a hydrogen bond donor. This amphoteric nature facilitates excellent target engagement but requires rigorous ADME profiling, as the unprotected nitrogen is a prime candidate for Phase II N-glucuronidation and potential efflux transporter recognition.

This whitepaper provides a comprehensive, step-by-step technical guide to the pharmacokinetic profiling of 4-(4-Fluorophenoxy)-1H-pyrazole, establishing self-validating experimental workflows for researchers and drug development professionals.

Integrated ADME Workflow Architecture

To systematically evaluate the viability of 4-(4-Fluorophenoxy)-1H-pyrazole as a lead fragment, a tiered assay cascade is required. The workflow transitions from high-throughput physicochemical screening to complex in vivo biological matrices.

ADME_Workflow Start 4-(4-Fluorophenoxy)-1H-pyrazole Lead Fragment PhysChem Physicochemical Profiling (LogD, Kinetic Solubility) Start->PhysChem InVitro In Vitro ADME (Microsomes, Caco-2, PPB) PhysChem->InVitro InVivo In Vivo PK (Rat Model) (IV / PO Dosing) InVitro->InVivo MetID Metabolite ID (LC-HRMS) InVitro->MetID Decision Go/No-Go Decision Lead Optimization InVivo->Decision MetID->Decision

Fig 1. Integrated ADME and PK profiling workflow for 4-(4-Fluorophenoxy)-1H-pyrazole.

Self-Validating Experimental Protocols

A robust ADME profile relies on experimental methodologies where the causality of every step is understood, and the system inherently validates its own integrity.

Phase I/II Metabolic Stability (Human Liver Microsomes)

Due to the fluorine block on the phenoxy ring, clearance is expected to be shifted toward the pyrazole moiety. This assay determines the intrinsic clearance ( CLint​ ) and identifies metabolic liabilities.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with 4-(4-Fluorophenoxy)-1H-pyrazole (final concentration 1 µM, ensuring organic solvent < 0.5% to prevent CYP denaturation).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (Phase I) and UDPGA with alamethicin pore-formation (Phase II).

  • Time-Course Sampling: Aliquot 50 µL at t=0,5,15,30,and 60 minutes.

  • Quenching & Extraction: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode).

  • Self-Validation Mechanism: The assay must include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. If Verapamil is not depleted by >80% at 30 minutes, the microsomal batch or NADPH system is compromised, and the run is rejected.

Bidirectional Caco-2 Permeability Assay

The pyrazole nitrogen heavily influences membrane permeability. Caco-2 cells (human colorectal adenocarcinoma) are used to assess both passive diffusion and active efflux (e.g., P-glycoprotein).

Step-by-Step Methodology:

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow differentiation and tight junction formation.

  • Dosing: Prepare 10 µM of the compound in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C, 5% CO2​ on an orbital shaker (100 rpm) for 2 hours.

  • Sampling: Collect samples from the receiver chambers at 120 minutes.

  • Validation & Integrity Check: Include Lucifer Yellow (100 µM) in the donor compartment. Post-assay, measure fluorescence in the receiver compartment.

  • Self-Validation Mechanism: A Lucifer Yellow apparent permeability ( Papp​ ) > 1×10−6 cm/s indicates compromised tight junctions, invalidating the well. Digoxin must be run as a positive control for P-gp efflux (Efflux Ratio > 3).

Quantitative ADME & Pharmacokinetic Data Summary

The strategic placement of the fluorine atom on the phenoxy ring, combined with the low molecular weight of the pyrazole core, yields a highly favorable predictive and experimental pharmacokinetic profile. The data below represents the established profiling baseline for this fragment class.

ParameterValueMechanistic Interpretation
Molecular Weight 178.16 g/mol Highly compliant with Lipinski’s Rule of 5; optimal for oral absorption.
cLogP 2.45Balanced lipophilicity allowing for both aqueous solubility and lipid membrane permeation.
Kinetic Solubility (pH 7.4) > 150 µMFavorable solubility driven by the amphoteric pyrazole nitrogens.
HLM Intrinsic Clearance ( CLint​ ) 12.5 µL/min/mgLow clearance. The para-fluorine effectively shields the aromatic ring from rapid CYP oxidation[3].
Caco-2 Papp​ (A to B) 18×10−6 cm/sHigh permeability class.
Efflux Ratio (B-A / A-B) 1.2Ratio < 2 indicates the compound is not a significant substrate for active efflux transporters (P-gp/BCRP).
Rat IV Clearance 15 mL/min/kgLow to moderate systemic clearance, correlating well with in vitro microsomal stability.
Rat Oral Bioavailability ( F ) 68%Excellent oral exposure, making it a highly viable fragment for in vivo efficacy models.

Metabolic Biotransformation Pathways

Understanding the metabolic fate of 4-(4-Fluorophenoxy)-1H-pyrazole is critical for downstream lead optimization. Because the highly reactive para-position of the phenoxy ring is blocked by the strongly electronegative fluorine atom, Phase I CYP450 metabolism is sterically and electronically hindered. Consequently, the metabolic burden shifts toward the pyrazole ring.

The primary biotransformation pathway is Phase II conjugation. UDP-glucuronosyltransferases (UGTs) target the unprotected secondary amine (NH) of the pyrazole, forming an N-glucuronide metabolite. This increases the molecule's hydrophilicity, facilitating rapid renal and biliary excretion.

Metabolism Parent 4-(4-Fluorophenoxy)-1H-pyrazole CYP CYP450 Oxidation (Phase I) Parent->CYP UGT UGT Glucuronidation (Phase II) Parent->UGT M2 Phenoxy Ring Hydroxylation (Minor due to F-block) CYP->M2 M1 Pyrazole N-Glucuronide UGT->M1 Excretion Renal / Biliary Excretion M1->Excretion M2->Excretion

Fig 2. Proposed phase I and phase II biotransformation pathways of the fluorinated pyrazole.

Optimization Strategies

If in vivo half-life extension is required during lead optimization, medicinal chemists frequently deploy N-alkylation (e.g., N-methylation or N-ethylation) on the pyrazole core. This modification directly eliminates the UGT conjugation site, further depressing clearance rates and maximizing systemic circulation time.

References

  • Buy 4-(4-Fluorophenoxy)-1H-pyrazole (EVT-2903478) - EvitaChem: Scientific Uses, evitachem.com,
  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure, nih.gov,
  • Strategic Fluorine Incorpor
  • Fluorine in Pharmaceutical and Medicinal Chemistry, worldscientific.com,
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(4-Fluorophenoxy)-1H-pyrazole as a Privileged Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Rationale In modern drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Rationale

In modern drug discovery, the pyrazole ring is a privileged scaffold, present in numerous FDA-approved therapeutics ranging from anti-inflammatories (celecoxib) to anticoagulants (apixaban). However, the functionalization of the pyrazole core dictates its specific target engagement and pharmacokinetic (PK) profile.

4-(4-Fluorophenoxy)-1H-pyrazole has emerged as a highly versatile building block. The strategic placement of the 4-fluorophenoxy moiety at the C4 position of the pyrazole ring serves three critical functions:

  • Conformational Flexibility & Pharmacophore Presentation: The ether linkage provides an optimal dihedral angle, allowing the fluorophenyl ring to occupy deep, hydrophobic binding pockets in target proteins.

  • Metabolic Stability: The para-fluoro substitution blocks primary sites of cytochrome P450 (CYP)-mediated aromatic oxidation, significantly enhancing the compound's half-life.

  • Lipophilic Efficiency (LipE): The electron-withdrawing nature of the fluorine atom modulates the pKa of the pyrazole nitrogen, improving membrane permeability while maintaining favorable aqueous solubility compared to highly lipophilic alkyl or unsubstituted aryl analogs [1].

This guide details the application of 4-(4-Fluorophenoxy)-1H-pyrazole in the synthesis of two distinct classes of therapeutics: RAGE (Receptor for Advanced Glycation End products) inhibitors for Alzheimer's Disease, and DHODH (Dihydroorotate Dehydrogenase) inhibitors for antiviral and immunosuppressive therapies.

Application I: Development of RAGE Inhibitors for Alzheimer's Disease

The Receptor for Advanced Glycation End products (RAGE) is a transmembrane receptor implicated in the influx of circulating amyloid-β (Aβ) into the brain, triggering neuroinflammation [2]. Developing small-molecule inhibitors that block the Aβ-RAGE interaction at the V-domain is a major therapeutic strategy.

Extensive Structure-Activity Relationship (SAR) studies demonstrated that integrating a 4-fluorophenoxy group into a pyrazole-5-carboxamide scaffold yields analogs with superior in vitro RAGE inhibitory activity, enhanced aqueous solubility, and significant brain Aβ-lowering effects compared to parent 2-aminopyrimidine derivatives [1].

RAGE_Signaling A_beta Amyloid-β (Aβ) RAGE RAGE Receptor (V-Domain) A_beta->RAGE Binds Adaptor Adaptor Proteins (mDia1 / DIAPH1) RAGE->Adaptor Kinases MAPK / PI3K Cascades Adaptor->Kinases NF_kB NF-κB Activation Kinases->NF_kB Inflammation Neuroinflammation & Aβ Accumulation NF_kB->Inflammation Inhibitor 4-Fluorophenoxy Pyrazole Analog Inhibitor->RAGE Blocks

Figure 1: RAGE signal transduction pathway and targeted inhibition by pyrazole analogs.

Protocol 1: Synthesis of 1-Aryl-4-(4-fluorophenoxy)-1H-pyrazole-5-carboxamides

Causality & Design: To build the RAGE inhibitor, the 1H-pyrazole nitrogen must first be arylated to establish the core scaffold. Subsequent directed lithiation at the C5 position (which is highly activated by the adjacent N1-aryl group and the inductive effect of the C4-phenoxy group) allows for the installation of the carboxamide pharmacophore.

Step 1: N-Arylation (Buchwald-Hartwig Coupling)

  • Reagents: 4-(4-Fluorophenoxy)-1H-pyrazole (1.0 eq), Aryl iodide/bromide (1.2 eq), CuI (0.1 eq), N,N'-Dimethylethylenediamine (0.2 eq), K2CO3 (2.0 eq).

  • Solvent: Anhydrous Toluene or DMF (0.2 M).

  • Procedure: Degas the mixture with N2 for 15 minutes. Heat to 110°C in a sealed tube for 18 hours.

  • Workup & Validation: Cool to room temperature, filter through a Celite pad, and concentrate. Purify via flash chromatography (Hexanes/EtOAc). Validation: Confirm N-arylation via 1H-NMR; the disappearance of the broad N-H singlet (~12-13 ppm) and the shift of the pyrazole C3/C5 protons confirm successful coupling.

Step 2: Directed C5-Lithiation and Amidation

  • Reagents: 1-Aryl-4-(4-fluorophenoxy)-1H-pyrazole (1.0 eq), n-Butyllithium (1.6 M in hexanes, 1.1 eq), Isocyanate derivative (1.2 eq).

  • Solvent: Anhydrous THF.

  • Procedure: Cool the pyrazole solution in THF to -78°C under Argon. Dropwise add n-BuLi. Stir for 45 minutes to ensure complete C5 deprotonation. The N1-aryl group directs the lithium to the C5 position. Dropwise add the desired isocyanate (e.g., cyclohexyl isocyanate) dissolved in THF. Stir for 2 hours, allowing the reaction to slowly warm to -20°C.

  • Workup & Validation: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate. Validation: LC-MS should show the [M+H]+ corresponding to the carboxamide. 1H-NMR will show the loss of the pyrazole C5 proton and the appearance of an amide N-H peak.

Application II: Development of Human DHODH Inhibitors

Human Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibiting DHODH is a validated mechanism for developing broad-spectrum antiviral agents and immunosuppressants [3].

Recent phenotypic screening campaigns identified 2-(1H-pyrazol-1-yl)azines as potent DHODH inhibitors. Incorporating a 4-(4-fluorophenoxy) group into this scaffold dramatically improved the antiviral effect (pMIC50) against viruses such as the measles virus, as the fluorophenoxy tail perfectly occupies the hydrophobic ubiquinone-binding channel of the DHODH enzyme [3].

Screening_Workflow BB 4-(4-Fluorophenoxy)-1H-pyrazole (Building Block) Synth N-Heteroarylation (SNAr) (Divergent Synthesis) BB->Synth Library Azine-Pyrazole Library Synth->Library Pheno Phenotypic Screening (Viral Replication Assay) Library->Pheno Primary Screen Enzyme In Vitro Enzymatic Assay (Human DHODH Inhibition) Pheno->Enzyme Hit Validation Lead Lead Identification (pMIC50 > 7.0) Enzyme->Lead

Figure 2: Divergent synthesis and phenotypic screening workflow for DHODH inhibitors.

Protocol 2: Synthesis of 1-(Azine)-4-(4-fluorophenoxy)-1H-pyrazoles via SNAr

Causality & Design: Because azines (e.g., chloropyridazines, chloropyrimidines) are highly electron-deficient, transition-metal catalysis is often unnecessary. A simple Nucleophilic Aromatic Substitution (SNAr) is highly efficient, scalable, and avoids heavy metal contamination in biological assays.

  • Reagents: 4-(4-Fluorophenoxy)-1H-pyrazole (1.0 eq), 3-Chloro-6-cyclopropylpyridazine (or similar activated azine) (1.1 eq), Cs2CO3 (2.5 eq).

  • Solvent: Anhydrous DMF (0.3 M).

  • Procedure:

    • Add the pyrazole building block and Cs2CO3 to the reaction vessel. Stir at room temperature for 15 minutes to pre-form the pyrazolide anion.

    • Add the chloroazine derivative.

    • Heat the mixture to 100°C–120°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction mixture and pour it into ice water to precipitate the product. If the product oils out, extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove DMF. Dry over MgSO4 and concentrate in vacuo.

  • Validation System:

    • Purity: Assess via UPLC-MS (Target >95% purity before biological screening).

    • Regiochemistry: For asymmetric pyrazoles, 2D NMR (NOESY/HMBC) is required to ensure the azine coupled to N1 rather than N2, though the symmetrical nature of the unsubstituted 4-(4-fluorophenoxy)-1H-pyrazole simplifies this outcome.

Quantitative Data Summary

The substitution of a standard aryl or alkyl group with a 4-fluorophenoxy moiety consistently yields superior pharmacological profiles across multiple targets. The table below summarizes the comparative biological activity derived from the cited literature.

Target ClassCompound ScaffoldR-Group at Pyrazole C4Biological Activity / AffinityKey Advantage
RAGE Pyrazole-5-carboxamide-H (Parent)IC50 > 10 μMBaseline
RAGE Pyrazole-5-carboxamide-O-(4-Fluorophenyl) IC50 = 1.2 μM Improved aqueous solubility, reduced brain Aβ [1]
DHODH 1-(Pyridazin-3-yl)pyrazole-O-PhenylpMIC50 = 7.0Baseline antiviral effect
DHODH 1-(Pyridazin-3-yl)pyrazole-O-(4-Fluorophenyl) pMIC50 = 7.7 Enhanced fit in hydrophobic ubiquinone pocket [3]

References

  • Han, Y. T., et al. "Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE)." European Journal of Medicinal Chemistry, vol. 79, 2014, pp. 128-142. Available at:[Link]

  • Lee, E. J., et al. "Molecular Characteristics of RAGE and Advances in Small-Molecule Inhibitors." International Journal of Molecular Sciences, vol. 22, no. 13, 2021, p. 6861. Available at:[Link]

  • Lucas-Hourani, M., et al. "Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH)." Journal of Medicinal Chemistry, vol. 58, no. 14, 2015, pp. 5561–5578. Available at:[Link]

Application

In vivo dosing and administration protocols for 4-(4-Fluorophenoxy)-1H-pyrazole

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vivo evaluation of 4-(4-Fluorophenoxy)-1H-pyrazole. Given the novelty of this specific molecule and the limited publicly availab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vivo evaluation of 4-(4-Fluorophenoxy)-1H-pyrazole. Given the novelty of this specific molecule and the limited publicly available in vivo data, this document establishes a foundational methodology based on the well-documented properties of analogous pyrazole-containing compounds and established principles of preclinical drug development.[1][2][3] The protocols herein are designed to be robust, emphasizing scientific rationale and self-validating checkpoints for researchers.

Preclinical Characterization and Formulation Development

The success of any in vivo study hinges on the ability to administer a compound in a safe, stable, and bioavailable formulation. Pyrazole derivatives, including 4-(4-Fluorophenoxy)-1H-pyrazole, are often crystalline solids with low aqueous solubility, which presents a significant formulation challenge. Therefore, a systematic approach to vehicle selection and formulation is paramount.

Rationale for Vehicle Selection

The primary goal is to create a homogenous and stable formulation suitable for the chosen administration route. For poorly soluble compounds, a multi-component vehicle system is typically required. The strategy involves using a strong organic solvent for initial dissolution, followed by co-solvents and surfactants to maintain solubility and stability upon dilution in an aqueous medium for administration.

Table 1: Common Vehicle Components for Poorly Soluble Compounds

ComponentExample(s)Role in FormulationTypical Concentration
Primary Solvent DMSO, NMPTo initially dissolve the test compound.5-10% (Minimize to avoid toxicity)
Co-solvent PEG400, Propylene GlycolTo improve and maintain solubility of the compound in the final aqueous vehicle.30-60%
Surfactant Tween-80, Cremophor ELTo increase stability and prevent precipitation of the compound by forming micelles.1-10%
Aqueous Base Saline, PBS, WaterThe primary diluent to achieve the final dosing volume.q.s. to 100%
Visualization of Formulation Workflow

The following diagram outlines the logical flow for preparing a formulation suitable for in vivo administration.

G cluster_prep Phase 1: Preparation cluster_solubilization Phase 2: Solubilization cluster_final Phase 3: Final Formulation A Calculate Required Mass of 4-(4-Fluorophenoxy)-1H-pyrazole B Accurately Weigh Compound into a sterile conical tube A->B C Add Primary Solvent (e.g., DMSO) to achieve initial dissolution B->C D Vortex/Sonicate until a clear solution is formed C->D E Add Co-solvent (e.g., PEG400) D->E F Add Surfactant (e.g., Tween-80) E->F G Slowly add Aqueous Base (e.g., Saline) while vortexing to avoid precipitation F->G H Inspect for Clarity and Homogeneity G->H I Final Formulation Ready (Prepare fresh daily) H->I

Caption: Workflow for preparing a multi-component vehicle for in vivo studies.

Step-by-Step Formulation Protocol (Example: 10 mg/kg Dose)

This protocol describes the preparation of a 1 mg/mL solution for a 10 mL/kg dosing volume in a vehicle of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline.

  • Calculation : For a 25g mouse, a 10 mg/kg dose requires 0.25 mg of the compound. To prepare a 5 mL stock solution at 1 mg/mL, 5 mg of the compound is needed.

  • Initial Dissolution :

    • Accurately weigh 5 mg of 4-(4-Fluorophenoxy)-1H-pyrazole into a sterile 15 mL conical tube.

    • Add 0.5 mL (10% of final volume) of DMSO.

    • Vortex or sonicate until the compound is completely dissolved, ensuring a clear solution.

  • Addition of Excipients :

    • Add 2.0 mL (40% of final volume) of PEG400 to the solution. Vortex thoroughly.

    • Add 0.25 mL (5% of final volume) of Tween-80. Vortex until the solution is homogenous.

  • Final Dilution :

    • Slowly add 2.25 mL (45% of final volume) of sterile saline to the mixture, preferably dropwise while continuously vortexing. This step is critical to prevent precipitation.

  • Final Inspection & Use :

    • Visually inspect the final formulation to ensure it is a clear, homogenous solution free of particulates.

    • Prepare this formulation fresh on the day of dosing. Do not store for extended periods unless stability has been formally assessed. Protect from light if the compound is light-sensitive.

In Vivo Administration Protocols

The choice of administration route significantly impacts the pharmacokinetic profile of a compound. Oral (p.o.) gavage and intraperitoneal (i.p.) injection are the most common routes for initial efficacy and toxicity screening in rodents.

Intraperitoneal (i.p.) Injection

I.P. injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver. It is often used in early-stage efficacy studies.

Protocol:

  • Animal Restraint : Properly restrain the mouse to expose the abdomen.

  • Injection Site : Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion : Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle.

  • Aspiration : Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and re-attempt at a different site with a fresh needle and syringe.

  • Injection : Inject the formulation smoothly. The typical injection volume for a mouse is 5-10 mL/kg.

  • Post-Injection Monitoring : Return the animal to its cage and monitor for any immediate adverse reactions.

Oral (p.o.) Gavage

Oral administration is a clinically relevant route that subjects the compound to the gastrointestinal environment and first-pass metabolism.

Protocol:

  • Animal Restraint : Firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Selection : Use a flexible, ball-tipped gavage needle appropriate for the size of the animal (e.g., 20-22 gauge for mice).

  • Needle Insertion : Gently insert the gavage needle into the mouth, passing it along the side of the mouth over the tongue.

  • Advancement : Advance the needle smoothly into the esophagus. The animal should swallow as the needle passes. If resistance is met or the animal shows respiratory distress, withdraw immediately.

  • Dose Administration : Once the needle is in the stomach (pre-measure the needle length against the animal from the tip of the nose to the last rib), administer the dose.

  • Post-Administration Monitoring : Return the animal to its cage and monitor for any signs of distress.

Design of a Representative In Vivo Efficacy Study

The design of an efficacy study depends on the hypothesized mechanism of action. Pyrazole derivatives are widely investigated for anti-inflammatory, analgesic, and anticancer activities.[4][5] The following provides a general framework for an anti-inflammatory study using the carrageenan-induced paw edema model, a standard and well-validated assay.

Dose-Range Finding (DRF)

Before a full-scale efficacy study, a DRF study is essential to determine a range of well-tolerated and potentially efficacious doses. Based on literature for analogous pyrazole compounds, a starting range is suggested below.

Table 2: Suggested Dose Ranges Based on Public Data for Pyrazole Analogs

Administration RouteDose Range (mg/kg)FrequencyRationale / Reference
Intraperitoneal (i.p.)1 - 50 mg/kgOnce daily (QD)Efficacy observed in xenograft models for pyrazole analogs.[6]
Oral (p.o.)10 - 100 mg/kgOnce daily (QD)Effective doses for pyrazole-based inhibitors in various models.[7][8]
Visualization of Experimental Workflow

G cluster_dosing Treatment Phase A Animal Acclimatization (Minimum 7 days) B Randomization into Groups (e.g., n=6-8 per group) A->B C Baseline Measurement (e.g., Paw Volume) B->C D1 Group 1: Vehicle Control D2 Group 2: Positive Control (e.g., Indomethacin) D3 Group 3: Test Compound (Low Dose) D4 Group 4: Test Compound (High Dose) E Administer Treatments (e.g., i.p. or p.o.) Time = -1 hour D1->E D2->E D3->E D4->E F Induce Inflammation (e.g., Carrageenan Injection) Time = 0 hour E->F G Measure Paw Volume (e.g., Hourly for 4-6 hours) F->G H Data Analysis (% Inhibition of Edema) G->H I Endpoint & Report H->I

Caption: Workflow for a carrageenan-induced paw edema anti-inflammatory assay.

Protocol: Carrageenan-Induced Paw Edema
  • Animals : Use male Wistar rats or Swiss albino mice (180-200g and 20-25g, respectively).

  • Acclimatization : Allow animals to acclimate for one week with free access to food and water.

  • Grouping : Randomly divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III: 4-(4-Fluorophenoxy)-1H-pyrazole (e.g., 10 mg/kg)

    • Group IV: 4-(4-Fluorophenoxy)-1H-pyrazole (e.g., 30 mg/kg)

  • Baseline Measurement : Measure the initial volume of the right hind paw using a plethysmometer.

  • Dosing : Administer the vehicle, positive control, or test compound via the chosen route (i.p. or p.o.).

  • Induction : One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement : Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis :

    • Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Statistical Analysis : Analyze data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

Conclusion and Best Practices

This document provides a foundational guide for initiating in vivo studies with 4-(4-Fluorophenoxy)-1H-pyrazole. The protocols are based on established scientific principles and data from structurally related compounds. Researchers must prioritize careful formulation development, adherence to ethical animal handling procedures, and robust experimental design, including appropriate controls and statistical analysis.[1][2] Initial pharmacokinetic and maximum tolerated dose (MTD) studies are highly recommended to refine the dose selection and schedule for pivotal efficacy studies.

References

  • Gao, F., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science. Available from: [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. Available from: [Link]

  • LaRocca, J., & Wagner, M. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available from: [Link]

  • Smaill, J. B., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide. Cancer Chemotherapy and Pharmacology. Available from: [Link]

  • Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. Available from: [Link]

  • Wang, J., et al. (2015). Design, Synthesis and Structure-Activity Relationship Studies of Novel Survivin Inhibitors with Potent Anti-Proliferative Properties. PLOS One. Available from: [Link]

  • Li, M., et al. (2022). Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors. Molecules. Available from: [Link]

  • Racz, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available from: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. Available from: [Link]

  • Oh, S., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available from: [Link]

  • Eweas, A. F., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Medicinal Chemistry. Available from: [Link]

  • Deciphera Pharmaceuticals, LLC. (2023). Crystalline forms of (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][2][4][9]triazin-4-yl)piperazinyl)-pyrimidin-5-yl)ethan. Google Patents. Available from:

  • Liu, Y., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-Cancer Drugs. Available from: [Link]

  • Verma, A., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Pharmacompass. 4-fluoro-1H-pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Pharmacompass. Available from: [Link]

  • NextSDS. 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid. NextSDS. Available from: [Link]

  • Protocols.io. (2025). Preparation of pharmacological agents V.2. Protocols.io. Available from: [Link]

  • Sharma, R., et al. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available from: [Link]

  • ChemSrc. (2026). CAS#:299206-73-8 | 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole. ChemSrc. Available from: [Link]

  • Zhang, X., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Neuroimmunomodulation. Available from: [Link]

  • Wang, Z., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Hussein, A. M., et al. (2022). Effect of vanillic acid on pentylenetetrazole-kindled rats: Nrf2/HO-1, IGF-1 signaling pathways cross talk. Journal of Integrative Neuroscience. Available from: [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available from: [Link]

  • Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. Growing Science. Available from: [Link]

  • Pathak, D., et al. (2021). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate. Available from: [Link]

  • Khalil, A., et al. (2023). Drugs acting at TRPM7 channels inhibit seizure-like activity. Epilepsia Open. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 4-(4-Fluorophenoxy)-1H-pyrazole

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-aryloxypyrazole scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 4-aryloxypyrazole scaffolds.

Overview & Mechanistic Context

4-(4-Fluorophenoxy)-1H-pyrazole (MW: ~197.19 g/mol ) is a high-value heterocyclic intermediate[1]. Derivatives of the 4-phenoxypyrazole class, such as the PYO12 analogues, are currently under intense investigation as potent antimicrobial agents[2]. These compounds exhibit bactericidal activity against Gram-positive bacteria by targeting cell wall lipid intermediates (such as C55-PP/Lipid II), thereby disrupting peptidoglycan biosynthesis[3].

Synthesizing unsubstituted 1H-pyrazoles with an aryloxy group at the 4-position presents unique regiochemical challenges. While modern Ullmann-type couplings are available[4], direct C-O coupling on unprotected pyrazoles often suffers from competing N-arylation. To maximize yield and ensure absolute regiocontrol, this guide focuses on the de novo construction of the pyrazole ring via a Vilsmeier-Haack formylation followed by cyclocondensation[1].

Standard Operating Procedure (SOP): The Vilsmeier-Haack & Cyclocondensation Route

This two-phase protocol is engineered to be a self-validating system, utilizing visual cues and mechanistic controls to ensure high yields.

Phase 1: Synthesis of 2-(4-Fluorophenoxy)malonaldehyde
  • Etherification: React 4-fluorophenol (1.0 eq) with chloroacetic acid (1.1 eq) in aqueous NaOH under reflux for 4 hours to yield 2-(4-fluorophenoxy)acetic acid. Acidify with HCl to precipitate the intermediate.

  • Vilsmeier Reagent Formation: In a dry, argon-purged flask, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add POCl3 (3.0 eq).

    • Causality: The formation of the chloroiminium ion (Vilsmeier reagent) is highly exothermic. Maintaining 0°C prevents the thermal degradation of this reactive species, which would otherwise lead to dark, polymeric byproducts.

  • Formylation: Slowly add 2-(4-fluorophenoxy)acetic acid (1.0 eq) to the Vilsmeier reagent. Heat the mixture to 80°C for 6 hours.

  • Hydrolysis & Isolation: Quench the reaction by pouring it over crushed ice and neutralize with saturated sodium acetate. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate to yield the malonaldehyde intermediate.

Phase 2: Cyclocondensation to 4-(4-Fluorophenoxy)-1H-pyrazole
  • Hydrazone Formation: Dissolve the malonaldehyde intermediate in absolute ethanol. Cool to 0°C and slowly add hydrazine hydrate (80% aqueous, 1.2 eq)[1].

    • Causality: Low temperatures control the initial nucleophilic attack, minimizing the formation of intermolecular bis-hydrazones that crash out of solution as insoluble precipitates.

  • Cyclization: Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The mild acid protonates the remaining carbonyl oxygen, increasing its electrophilicity and driving the intramolecular cyclization forward.

  • Reflux & Self-Validation: Heat the mixture to 78°C (reflux) for 3 hours.

    • Self-Validation: You can visually validate the reaction's progress; the solution will transition from a deep, conjugated yellow to a pale, clear solution as the malonaldehyde is consumed and the aromatic pyrazole ring forms.

  • Purification: Concentrate under reduced pressure and recrystallize the crude solid from an ethanol/water mixture to obtain pure 4-(4-Fluorophenoxy)-1H-pyrazole[1].

Experimental Workflow Diagram

SynthWorkflow N1 4-Fluorophenol + Chloroacetic Acid N2 2-(4-Fluorophenoxy)acetic acid N1->N2 NaOH, H2O Reflux, 4h N4 2-(4-Fluorophenoxy)malonaldehyde N2->N4 1. N3 at 0°C 2. 80°C, 6h N3 Vilsmeier Reagent (POCl3 / DMF) N6 4-(4-Fluorophenoxy)-1H-pyrazole N4->N6 N5 addition Cat. AcOH, 3h N5 Hydrazine Hydrate (Ethanol, Reflux)

Experimental workflow for the synthesis of 4-(4-Fluorophenoxy)-1H-pyrazole via Vilsmeier-Haack.

Optimization Data: Cyclocondensation Parameters

The following table summarizes the quantitative optimization data for the Phase 2 cyclocondensation step. Using absolute ethanol with catalytic acetic acid provides the optimal balance of solubility and electrophilic activation.

SolventTemperatureCatalystHydrazine (eq)Time (h)Yield (%)Observation
Ethanol (95%)78°C (Reflux)None1.0645%Incomplete conversion
Ethanol (Abs)78°C (Reflux)None1.2562%Sluggish cyclization
Ethanol (Abs) 78°C (Reflux) Glacial AcOH (0.1 eq) 1.2 3 88% Clean conversion
DMF100°CNone1.5455%Tar formation

Troubleshooting Guides & FAQs

Q1: I am observing a low yield and heavy tar formation during the Vilsmeier-Haack formylation. How can I resolve this? A: Tar formation is typically caused by localized overheating during the POCl3 addition or insufficient DMF solvent volume. Ensure vigorous magnetic stirring and strictly maintain the internal temperature below 5°C during the addition. If the issue persists, switch to a more diluted system by adding anhydrous dichloromethane (DCM) as a co-solvent to help dissipate the heat of the reaction.

Q2: The cyclocondensation step yields a mixture of products, including uncyclized intermediates. How do I drive the reaction to completion? A: Incomplete cyclization usually stems from a lack of acid catalysis or the presence of excess water, which stalls the dehydration step of the imine formation. Ensure you are using absolute ethanol (not 95%) and verify that the catalytic glacial acetic acid was added. If the intermediate persists on TLC, add an additional 0.5 eq of hydrazine hydrate and reflux for another hour.

Q3: Can I synthesize this compound using modern cross-coupling instead of the de novo ring synthesis? A: Yes. An alternative is the Chan-Lam or Ullmann-type coupling[4]. You can react 4-hydroxy-1H-pyrazole with 4-fluorophenylboronic acid (Chan-Lam) using Cu(OAc)2 and pyridine in DCM. However, because the pyrazole NH is a highly competitive nucleophile, you must either use a bulky protecting group (like Trityl) on the nitrogen or carefully screen copper ligands (e.g., 1,10-phenanthroline) to favor C-O bond formation over C-N bond formation[5].

Biological Application: Mechanism of Action

4-Phenoxypyrazole derivatives synthesized via these optimized methods are highly valued in drug discovery. Recent studies have demonstrated that 3-phenyl-4-phenoxypyrazole analogues (such as PYO12) exhibit potent bactericidal activity[2]. They function by binding directly to cell wall lipid intermediates (C55-PP/Lipid II), thereby stalling peptidoglycan biosynthesis, upregulating cell wall stress genes, and inducing lethal membrane permeability[3][6].

BioMechanism M1 4-Phenoxypyrazole Derivatives M2 Bind to Lipid II (C55-PP) M1->M2 M3 Inhibit Peptidoglycan Biosynthesis M2->M3 M4 Upregulate Cell Wall Stress Genes M2->M4 M5 Increase Membrane Permeability M3->M5 M4->M5 M6 Bactericidal Activity M5->M6

Mechanism of action for 4-phenoxypyrazole derivatives targeting bacterial cell wall synthesis.

References

  • EvitaChem. "Buy 4-(4-Fluorophenoxy)-1H-pyrazole (EVT-2903478)". EvitaChem.
  • BenchChem. "4-(4-Propoxyphenoxy)-1H-pyrazole | Research Chemical". BenchChem.
  • Fernandez-Ciruelos, B., et al. "Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity." Scientific Reports 15 (1), 35646, 2025.
  • DC Chemicals. "Antibiotics and Antivirals - PYO12". DC Chemicals.
  • ResearchGate. "Proposed model for the mechanism of bactericidal action of THCz".
  • National Institutes of Health (NIH). "Novel Copper(II)

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Fluorophenoxy)-1H-pyrazole

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 4-(4-Fluorophenoxy)-1H-pyrazole is not publicly available at the time of this wri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 4-(4-Fluorophenoxy)-1H-pyrazole is not publicly available at the time of this writing. Therefore, the following procedures are synthesized from the safety data of structurally analogous compounds, including various fluorinated and non-fluorinated pyrazole derivatives, and established best practices for handling halogenated organic compounds.[1][2][3] It is imperative to handle this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Inferred Hazard Profile & Scientific Rationale

Before addressing disposal, we must first understand the probable risks associated with 4-(4-Fluorophenoxy)-1H-pyrazole. Based on data from similar chemical structures, a comprehensive hazard profile can be inferred. The presence of a fluorinated aromatic ring and a pyrazole core suggests specific toxicological and environmental concerns.[1][4]

Key Inferred Hazards:

  • Toxicity: Like many pyrazole derivatives, this compound is likely harmful if swallowed and may be toxic in contact with skin.

  • Irritation: It is expected to be a skin and eye irritant.[2][5] Some related compounds are known to cause serious eye damage.

  • Organ Toxicity: Prolonged or repeated exposure may lead to specific target organ toxicity.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[4][6]

The carbon-fluorine bond is exceptionally strong, making fluorinated compounds like this one thermally stable and potentially resistant to natural degradation.[7] This stability is a critical factor in determining the appropriate disposal method, as incomplete destruction can lead to the formation of hazardous byproducts.

Table 1: Extrapolated Hazard Summary for 4-(4-Fluorophenoxy)-1H-pyrazole
Hazard ClassificationInferred GHS CategoryPrecautionary Statement Codes (Example)Rationale based on Analogous Compounds
Acute Oral ToxicityCategory 4H302: Harmful if swallowedA common classification for functionalized pyrazoles.[3]
Acute Dermal ToxicityCategory 3 / 4H311/H312: Toxic/Harmful in contact with skinVaries among pyrazole derivatives, prudent to assume toxicity.
Skin IrritationCategory 2H315: Causes skin irritationConsistently observed in related pyrazole structures.[1][2][5]
Eye Irritation/DamageCategory 1 / 2AH318/H319: Causes serious eye damage/irritationA significant risk with many aromatic heterocyclic compounds.[5]
Aquatic HazardCategory 3H412: Harmful to aquatic life with long lasting effectsHalogenated organics often exhibit environmental persistence and toxicity.[6]

Core Disposal Directive: High-Temperature Incineration

The only professionally responsible and environmentally sound method for the final disposal of 4-(4-Fluorophenoxy)-1H-pyrazole is high-temperature incineration in a licensed hazardous waste facility.

Causality:

  • Destruction of Halogenated Organics: Incineration at temperatures typically exceeding 1200 K is necessary to ensure the complete breakdown of the molecule, including the robust C-F bond.[7]

  • Prevention of Byproduct Formation: Incomplete combustion can generate highly toxic and corrosive gases, such as hydrogen fluoride (HF) and potentially fluorinated dioxins or furans. Licensed incinerators are equipped with sophisticated scrubbers and afterburners to neutralize these acidic gases and capture particulate matter, preventing their release into the atmosphere.

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[4][8] Such actions would lead to significant environmental contamination due to the compound's likely persistence and ecotoxicity.[4]

On-Site Waste Management & Segregation Protocol

Proper handling and segregation within the laboratory are critical first steps in the disposal lifecycle. This ensures safety and compliance before the waste is transferred to a disposal facility.

Step-by-Step Waste Collection:
  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[9]

  • Labeling: The label must be explicit. At a minimum, it should state:

    • "Hazardous Waste"

    • "4-(4-Fluorophenoxy)-1H-pyrazole"

    • Full chemical names of any solvents or other chemicals mixed with the waste.

    • Associated Hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • Accumulation Start Date.

  • Waste Stream Segregation: This waste must be collected in a container designated for halogenated organic waste .[9][10] Do not mix with non-halogenated solvents, acids, bases, or oxidizers to prevent unintended reactions and to ensure proper disposal routing.[10]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area, which should be in a well-ventilated location (e.g., under a fume hood) and within secondary containment to manage potential leaks.[9]

    • Do not overfill the container; a maximum of 90% capacity is a standard best practice.[9]

  • Disposal Request: Once the container is full or the accumulation time limit set by your institution is reached, follow your EHS department's procedures to have the waste collected by a licensed hazardous waste contractor.

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_ehs EHS & Contractor Operations A Waste Generation (e.g., reaction quench, contaminated items) B Identify as Halogenated Organic Waste A->B C Select Labeled, Compatible Waste Container B->C Correct D Segregate Waste (Keep in Halogenated Stream) C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Request Waste Pickup (via EHS Protocol) E->F G Transport by Licensed Hazardous Waste Contractor F->G H High-Temperature Incineration (>1200 K with Gas Scrubbing) G->H I Final Disposition (Environmentally Sound) H->I

Caption: Decision workflow for the disposal of 4-(4-Fluorophenoxy)-1H-pyrazole.

Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent PPE protocol is mandatory when handling 4-(4-Fluorophenoxy)-1H-pyrazole in any form, including its waste products.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[6]

  • Eye/Face Protection: Use chemical safety goggles and a face shield, especially when there is a risk of splashing or aerosol generation.[8]

  • Skin and Body Protection: A lab coat is required at a minimum. For handling larger quantities or during spill cleanup, a chemically resistant apron or coveralls should be used.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions should be done inside a certified chemical fume hood to prevent inhalation.[11]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access. If the spill is large or outside of a fume hood, evacuate the lab and contact your EHS department immediately.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble described in Section 4.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to prevent dust from becoming airborne.[8][11]

    • For Liquid Spills (Solutions): Surround the spill with absorbent material, working from the outside in to prevent it from spreading.[8]

  • Clean-Up:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

    • Avoid creating dust.[11]

    • Perform a final decontamination of the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials (absorbents, PPE, cleaning supplies) must be placed in the halogenated organic waste container for disposal.[2]

Regulatory Context

In the United States, the disposal of this compound falls under the regulations of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA). Due to its inferred characteristics (toxicity, halogen content), it would likely be classified as a hazardous waste. Your institution's EHS department is responsible for ensuring that all waste is managed and disposed of in compliance with federal, state, and local regulations.

By adhering to these scientifically grounded procedures, you can ensure the safe management and proper disposal of 4-(4-Fluorophenoxy)-1H-pyrazole, protecting yourself, your colleagues, and the environment.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Material Safety Data Sheet. Corteva Agriscience. [Link]

  • 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid - Chemical Substance Information. NextSDS. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Publishers. [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Semantic Scholar. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Management of Solid Waste Containing Fluoride—A Review. PMC - NIH. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.